molecular formula C10H24Cl2Si2 B14399448 1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane CAS No. 89372-94-1

1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane

Cat. No.: B14399448
CAS No.: 89372-94-1
M. Wt: 271.37 g/mol
InChI Key: FRISHBNSKGDUHD-UHFFFAOYSA-N
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Description

1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to tert-butyl, chlorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane can be synthesized through the reaction of tert-butylchlorosilane with methylchlorosilane in the presence of a suitable catalyst. The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure conditions to facilitate the formation of the desired disilane compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process would likely include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of hydrosilanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Formation of alkoxysilanes or aminosilanes.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of hydrosilanes.

Scientific Research Applications

1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Potential use in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane involves its ability to undergo various chemical transformations due to the presence of reactive chlorine and silicon atoms. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new silicon-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di-tert-butyl-1,2-dichlorodisilane: Similar structure but lacks methyl groups.

    1,2-Di-tert-butyl-1,2-dimethyldisilane: Similar structure but lacks chlorine atoms.

    1,2-Dichloro-1,2-dimethyldisilane: Similar structure but lacks tert-butyl groups.

Uniqueness

1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane is unique due to the combination of tert-butyl, chlorine, and methyl groups bonded to silicon atoms. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

89372-94-1

Molecular Formula

C10H24Cl2Si2

Molecular Weight

271.37 g/mol

IUPAC Name

tert-butyl-(tert-butyl-chloro-methylsilyl)-chloro-methylsilane

InChI

InChI=1S/C10H24Cl2Si2/c1-9(2,3)13(7,11)14(8,12)10(4,5)6/h1-8H3

InChI Key

FRISHBNSKGDUHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)([Si](C)(C(C)(C)C)Cl)Cl

Origin of Product

United States

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